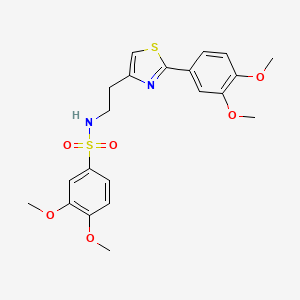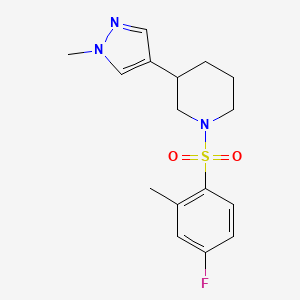![molecular formula C18H13NO B2865983 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol CAS No. 107053-09-8](/img/structure/B2865983.png)
5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol: is an organic compound with the molecular formula C18H13NO. It is a member of the indeno[1,2-b]pyridine family, characterized by a fused ring system that includes both indene and pyridine moieties.
Mécanisme D'action
Target of Action
It is known that this compound is used as an electron acceptor in the design of novel fluorescent isomers .
Mode of Action
The mode of action of 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol involves its interaction with triphenylamine (TPA), which acts as an electron donor . The substitution position of TPA on the compound is adjusted to form different isomers, which results in different molecular conformations and determines the luminescent behavior of these isomers .
Biochemical Pathways
The compound’s role as an electron acceptor in the formation of fluorescent isomers suggests that it may be involved in electron transfer processes .
Result of Action
The result of the action of this compound is the formation of fluorescent isomers with different luminescent behaviors . Some isomers exhibit thermally activated delayed fluorescence (TADF) with long fluorescence lifetimes, while others are normal fluorescent molecules . The photophysical properties of these isomers are determined by the substitution position of TPA on the compound .
Action Environment
The compound’s role in the formation of fluorescent isomers suggests that factors such as temperature and light conditions could potentially influence its action and efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, where a boronic acid derivative is coupled with a halogenated indeno[1,2-b]pyridine precursor in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.
Industrial Production Methods: This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce halogenated or aminated derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its structural features may allow it to interact with biological targets, leading to the discovery of novel drugs .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and fluorescent dyes .
Comparaison Avec Des Composés Similaires
5H-indeno[1,2-b]pyridin-5-one: A closely related compound with a ketone group instead of a hydroxyl group.
5-Phenyl-2,3,4,5-tetrahydro-4aH-indeno[1,2-b]pyridin-4a-ol: A reduced form of the compound with additional hydrogen atoms.
Uniqueness: 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol is unique due to its specific structural arrangement, which combines the properties of both indene and pyridine rings.
Propriétés
IUPAC Name |
5-phenylindeno[1,2-b]pyridin-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c20-18(13-7-2-1-3-8-13)15-10-5-4-9-14(15)17-16(18)11-6-12-19-17/h1-12,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPFAOMNSVCXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)N=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2865920.png)


